molecular formula C12H12F2O B8635283 2-(2,4-Difluorobenzyl)cyclopentanone

2-(2,4-Difluorobenzyl)cyclopentanone

Cat. No.: B8635283
M. Wt: 210.22 g/mol
InChI Key: ONJACNMIODKBRV-UHFFFAOYSA-N
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Description

2-(2,4-Difluorobenzyl)cyclopentanone is a fluorinated cyclopentanone derivative characterized by a benzyl group substituted with fluorine atoms at the 2- and 4-positions. This compound is structurally related to agrochemical intermediates, particularly those used in synthesizing triazole fungicides like metconazole and triticonazole . Its fluorinated benzyl moiety distinguishes it from chlorinated analogs, influencing its electronic properties, steric bulk, and biological activity.

Properties

Molecular Formula

C12H12F2O

Molecular Weight

210.22 g/mol

IUPAC Name

2-[(2,4-difluorophenyl)methyl]cyclopentan-1-one

InChI

InChI=1S/C12H12F2O/c13-10-5-4-8(11(14)7-10)6-9-2-1-3-12(9)15/h4-5,7,9H,1-3,6H2

InChI Key

ONJACNMIODKBRV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)CC2=C(C=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of 2-(2,4-Difluorobenzyl)cyclopentanone can be contextualized by comparing it to three key analogs:

5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone (CAS 115851-28-0)

  • Structure: Features a 4-chlorobenzyl group instead of 2,4-difluorobenzyl, with additional methyl groups at the 2-position of the cyclopentanone ring.
  • Synthesis : Produced via hydrolysis of methyl or ethyl esters under basic conditions, yielding a high-purity intermediate for metconazole synthesis .
  • Activity: As a precursor to metconazole, it demonstrates potent fungicidal activity.
  • Physical Properties : Light yellow liquid with ≥90% purity, contrasting with fluorinated analogs that may exhibit different solubility and stability profiles .

2-(2,4-Dichlorobenzyl)cyclopentanone

  • Structure : Substituted with chlorine at the 2- and 4-positions of the benzyl group.
  • Activity: In pharmacological studies, dichlorinated analogs exhibit higher receptor-binding affinity compared to difluorinated variants. For example, replacing 2,4-dichlorobenzyl with 2,4-difluorobenzyl (as in this compound) reduced activity by ~20% in a series of amide derivatives, highlighting the importance of halogen electronegativity and size .
  • Applications : Widely used in antifungal agents due to chlorine’s stronger electron-withdrawing effects, which enhance interaction with fungal enzyme active sites.

2-(4-Fluorobenzyl)cyclopentanone

  • Structure: Lacks the 2-fluorine substituent present in this compound.
  • Activity: Monofluorination at the 4-position results in lower steric hindrance and weaker electronic effects, often correlating with diminished bioactivity compared to dihalogenated derivatives. For instance, 4-fluorobenzyl analogs of metconazole intermediates show reduced fungicidal potency compared to 2,4-difluorinated or chlorinated counterparts .

Tabulated Comparison of Key Properties

Compound Substituents on Benzyl Group Biological Activity (Relative to Reference) Key Applications References
This compound 2-F, 4-F ~80% activity retention vs. dichloro analog Agrochemical intermediates, drug discovery
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone 4-Cl High (metconazole precursor) Fungicide synthesis
2-(2,4-Dichlorobenzyl)cyclopentanone 2-Cl, 4-Cl 100% (reference compound) Antifungal agents
2-(4-Fluorobenzyl)cyclopentanone 4-F ~60% activity retention Experimental intermediates

Mechanistic and Structural Insights

  • Halogen Effects : Chlorine’s larger atomic radius and polarizability enhance van der Waals interactions with hydrophobic enzyme pockets, whereas fluorine’s high electronegativity improves metabolic stability and bioavailability .
  • Stereoelectronic Factors : The 2,4-difluorobenzyl group offers a balance between steric accessibility (smaller than chlorine) and electronic modulation, making it suitable for applications requiring moderate potency with improved pharmacokinetics.
  • Synthetic Challenges : Fluorinated analogs often require specialized fluorination techniques, such as Balz-Schiemann or halogen-exchange reactions, which are less commonly needed for chlorinated derivatives .

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